molecular formula C13H8FNO4 B597159 2-Fluoro-4-(2-nitrophenyl)benzoic acid CAS No. 1365272-19-0

2-Fluoro-4-(2-nitrophenyl)benzoic acid

Cat. No.: B597159
CAS No.: 1365272-19-0
M. Wt: 261.208
InChI Key: GZYAYZLFCWPXPY-UHFFFAOYSA-N
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Description

2-Fluoro-4-(2-nitrophenyl)benzoic acid is an organic compound with the molecular formula C13H8FNO4 It is characterized by the presence of a fluorine atom and a nitro group attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-4-(2-nitrophenyl)benzoic acid typically involves the nitration of a fluorinated benzoic acid derivative. One common method includes the reaction of 2-fluoro-4-methyl-1-nitrobenzene with potassium dichromate in glacial acetic acid, followed by the addition of concentrated sulfuric acid. The reaction mixture is heated to 120°C for 2 hours and then allowed to cool to ambient temperature .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods while ensuring safety and efficiency in handling reagents and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-4-(2-nitrophenyl)benzoic acid can undergo various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The fluorine atom can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium dichromate in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Reduction of the nitro group: 2-Fluoro-4-(2-aminophenyl)benzoic acid.

    Reduction of the carboxylic acid group: 2-Fluoro-4-(2-nitrophenyl)benzyl alcohol.

    Substitution of the fluorine atom: Various substituted benzoic acids depending on the nucleophile used.

Scientific Research Applications

2-Fluoro-4-(2-nitrophenyl)benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Potential use in the study of enzyme interactions and inhibition due to its structural features.

    Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Fluoro-4-(2-nitrophenyl)benzoic acid is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, due to the presence of the fluorine and nitro groups, which can influence the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    2-Fluoro-4-nitrobenzoic acid: Similar structure but lacks the additional phenyl group.

    4-Fluoro-2-nitrobenzoic acid: Similar structure with different positioning of the fluorine and nitro groups.

    2-Fluoro-4-(2-aminophenyl)benzoic acid: A reduction product of the nitro group.

Properties

IUPAC Name

2-fluoro-4-(2-nitrophenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8FNO4/c14-11-7-8(5-6-10(11)13(16)17)9-3-1-2-4-12(9)15(18)19/h1-7H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZYAYZLFCWPXPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=C(C=C2)C(=O)O)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30742880
Record name 3-Fluoro-2'-nitro[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30742880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1365272-19-0
Record name [1,1′-Biphenyl]-4-carboxylic acid, 3-fluoro-2′-nitro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1365272-19-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Fluoro-2'-nitro[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30742880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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